2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one
Description
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group at the 3-position, linked to a chlorinated butanone backbone. Pyrrolidine derivatives are well-documented in medicinal and pesticidal chemistry due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-3-9(11)10(14)12-5-4-8(6-12)7(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXEMVPRTZHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one typically involves the reaction of 1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one.
Reduction: Formation of 2-chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butanol.
Substitution: Formation of 2-methoxy-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one.
Scientific Research Applications
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antibiotics: Tomopenem
Tomopenem (CAS-222400-20-6), a carbapenem-class antibiotic described in , shares a critical structural motif with the target compound: a pyrrolidine ring substituted with a hydroxyethyl group. Key comparisons include:
Key Insight : While both compounds feature hydroxyethyl-pyrrolidine moieties, Tomopenem’s carbapenem core and additional polar groups (e.g., carboxylic acid, guanidine) enable β-lactamase resistance and bacterial cell wall targeting. In contrast, the target compound’s chloro and ketone groups may favor electrophilic reactivity, suggesting utility in synthesizing bioactive molecules rather than direct therapeutic use .
Pyrrolidine Derivatives in Agrochemicals
highlights pyrrolidine-based pesticides, such as neonicotinoids and fungicides.
Key Insight : The chloro group in the target compound may mimic the electronegative substituents in pyrrolidine-based pesticides, which disrupt insect nervous systems. However, the absence of a pyridine ring or nitroimine group limits direct pesticidal activity, positioning it as a precursor rather than an end-use agrochemical .
Research Findings and Mechanistic Implications
- Antibiotic Potential: The hydroxyethyl-pyrrolidine motif in Tomopenem enhances water solubility and target binding in Gram-negative bacteria. The target compound lacks the β-lactam core required for antibiotic activity but could serve as a scaffold for novel antimicrobials if functionalized appropriately .
- Agrochemical Reactivity : Chlorinated pyrrolidine derivatives in pesticides often act as electrophilic agents. The target compound’s chloro group may enable similar reactivity, though further derivatization (e.g., adding thioether or aromatic groups) would be necessary for pesticidal efficacy .
Biological Activity
2-Chloro-1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one, with the CAS number 2098079-44-6, is a synthetic organic compound characterized by its piperidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 219.71 g/mol |
| IUPAC Name | 2-chloro-1-[3-(1-hydroxyethyl)pyrrolidin-1-yl]butan-1-one |
| InChI Key | ZSBAGPXEDSIXLO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of a piperidine derivative with a chlorinated butanone. The process generally follows these steps:
- Starting Materials : 1-(3-(1-hydroxyethyl)pyrrolidin-1-yl)butan-1-one and thionyl chloride.
- Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis, often requiring heat to facilitate the substitution reaction.
- Product Isolation : Purification through recrystallization or chromatography is standard practice.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperidine ring enhances the compound’s binding affinity, influencing several biochemical pathways.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
Case Studies and Research Findings
A review of existing literature reveals limited but promising findings regarding the biological activity of this compound:
- Antimicrobial Studies : In vitro tests have demonstrated that derivatives of piperidine compounds can inhibit bacterial growth, suggesting that this compound may share similar properties.
- Drug Development Applications : Its unique structural features make it a valuable intermediate in synthesizing more complex molecules with targeted biological activities .
- Potential Neuropharmacological Effects : Research into related piperidine compounds has indicated possible effects on neurotransmitter systems, including dopamine and norepinephrine pathways, which could extend to this compound pending further study .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Chloroethyl)piperidine | Piperidine derivative | Antimicrobial |
| 2-Chloro-1-(hydroxymethyl)pyrrolidin | Hydroxymethyl derivative | Potential neuroactive properties |
| 3-Chloropiperidine | Simpler piperidine | Basic piperidine activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
